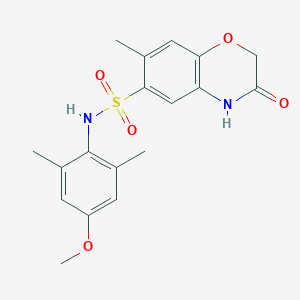
N-(8-quinolinyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-quinolinyl)isonicotinamide, commonly known as QN or NIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QN is a derivative of isonicotinamide and is known for its antimalarial properties. In recent years, QN has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
作用機序
The mechanism of action of QN is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular metabolism. QN has been shown to inhibit the activity of several enzymes, including topoisomerases, which are involved in DNA replication and repair. QN has also been shown to disrupt the function of mitochondria, leading to the production of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
QN has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. QN has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using QN in lab experiments is its potent activity against a wide range of diseases. QN is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, QN has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of QN, including its potential use in combination therapies for various diseases. QN has also been shown to have potential as a diagnostic tool for the detection of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of QN and to identify potential side effects and toxicity issues. Overall, QN is a promising compound that has the potential to be a valuable tool in the treatment of various diseases.
合成法
QN can be synthesized through various methods, including the reaction of 8-aminoquinoline with isonicotinic acid in the presence of a dehydrating agent. Another method involves the reaction of 8-hydroxyquinoline with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesis of QN is a complex process that requires careful control of reaction conditions and purification methods to obtain high yields of pure product.
科学的研究の応用
QN has been extensively studied for its potential use in the treatment of various diseases. Several studies have shown that QN exhibits potent antimalarial activity by inhibiting the growth of the malaria parasite. In addition to its antimalarial properties, QN has also been shown to have antitumor, antibacterial, and antifungal activity.
特性
製品名 |
N-(8-quinolinyl)isonicotinamide |
|---|---|
分子式 |
C15H11N3O |
分子量 |
249.27 g/mol |
IUPAC名 |
N-quinolin-8-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19) |
InChIキー |
LPPMWVKXXNJXLN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)

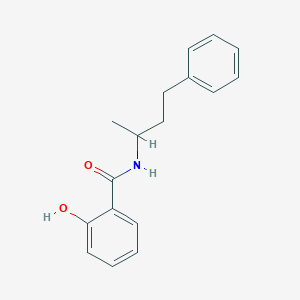

![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
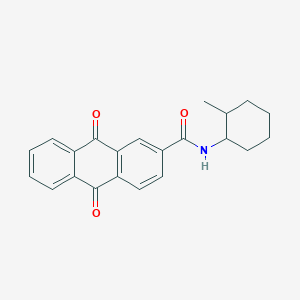
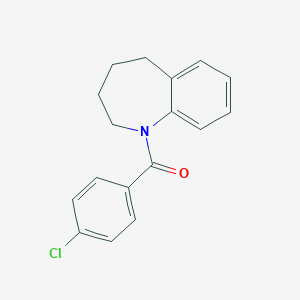
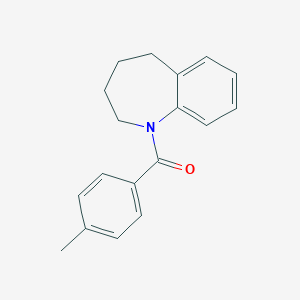
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
